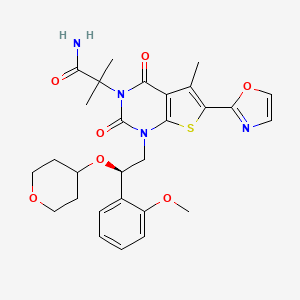

ND-646

Descripción general

Descripción

ND-646 es un inhibidor alostérico de las enzimas acetil-coenzima A carboxilasa, específicamente la acetil-coenzima A carboxilasa 1 y la acetil-coenzima A carboxilasa 2, que es biodisponible por vía oral. Estas enzimas desempeñan un papel crucial en la vía de síntesis de novo de ácidos grasos, lo que convierte a this compound en un compuesto significativo en el estudio de las enfermedades metabólicas y el cáncer .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

ND-646 ejerce sus efectos uniéndose a las enzimas acetil-coenzima A carboxilasa, específicamente la acetil-coenzima A carboxilasa 1 y la acetil-coenzima A carboxilasa 2. Esta unión evita la dimerización de las enzimas, que es necesaria para su actividad. Como resultado, la síntesis de ácidos grasos se inhibe, lo que lleva a una reducción del crecimiento y la proliferación celular .

Análisis Bioquímico

Biochemical Properties

ND-646 plays a crucial role in biochemical reactions by inhibiting acetyl-CoA carboxylase 1 (ACC1), the first and rate-limiting enzyme in the de novo fatty acid synthesis (FASyn) pathway . By inhibiting ACC1, this compound effectively reduces the production of malonyl-CoA, a key intermediate in fatty acid synthesis. This inhibition leads to a decrease in fatty acid synthesis, which is essential for the growth and proliferation of cancer cells. This compound interacts with ACC1 by binding to its active site, thereby preventing the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In non-small-cell lung cancer (NSCLC) cells, this compound impairs cell growth and induces cell death by inhibiting ACC1 . This inhibition disrupts the fatty acid synthesis pathway, leading to a decrease in the availability of fatty acids required for cell membrane synthesis and energy production. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of key metabolites and signaling molecules involved in these processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of ACC1, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of acetyl-CoA to malonyl-CoA, leading to a decrease in fatty acid synthesis. This compound also affects gene expression by modulating the levels of key transcription factors and signaling molecules involved in the regulation of fatty acid metabolism . Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not undergo significant degradation under standard laboratory conditions . Long-term exposure to this compound can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic pathways. These changes can result in the development of resistance to this compound in some cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits ACC1 and reduces fatty acid synthesis without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and gastrointestinal disturbances . The threshold effects of this compound have been observed in animal studies, where a certain dosage is required to achieve a therapeutic effect without causing adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of fatty acid synthesis and degradation. By inhibiting ACC1, this compound reduces the production of malonyl-CoA, which is a key intermediate in the fatty acid synthesis pathway . This inhibition leads to a decrease in the levels of fatty acids and other metabolites involved in energy production and cell membrane synthesis. This compound also interacts with other enzymes and cofactors involved in fatty acid metabolism, further modulating metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins . Once inside the cells, this compound accumulates in the cytoplasm and interacts with ACC1 to exert its inhibitory effects. The distribution of this compound within tissues is influenced by factors such as tissue perfusion, cellular uptake, and binding affinity to target proteins .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with ACC1 . This compound does not contain specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles. Its activity and function are influenced by its localization within the cytoplasm, where it can effectively inhibit ACC1 and modulate fatty acid metabolism .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de ND-646 implica una ruta sintética novedosa que incluye varios pasos para garantizar la eficacia y la estabilidad del compuesto. El proceso comienza con la preparación de intermediarios clave, seguidos de su acoplamiento bajo condiciones de reacción específicas. El producto final se purifica utilizando técnicas cromatográficas para lograr una alta pureza .

Métodos de Producción Industrial

La producción industrial de this compound sigue una ruta sintética similar pero a mayor escala. El proceso se optimiza para el rendimiento y la rentabilidad, asegurando que el compuesto se pueda producir en cantidades suficientes para la investigación y el uso terapéutico potencial .

Análisis De Reacciones Químicas

Tipos de Reacciones

ND-646 principalmente se somete a reacciones de inhibición donde se une a las enzimas acetil-coenzima A carboxilasa, evitando su dimerización y actividad subsiguiente. Esta inhibición conduce a una reducción en la síntesis de ácidos grasos .

Reactivos y Condiciones Comunes

La síntesis de this compound implica reactivos como disolventes orgánicos, catalizadores y grupos protectores para facilitar los distintos pasos de la reacción. Las condiciones como la temperatura, el pH y el tiempo de reacción se controlan cuidadosamente para asegurar que se obtenga el producto deseado .

Principales Productos Formados

El principal producto formado a partir de la síntesis de this compound es el propio compuesto, que luego se utiliza en diversas aplicaciones de investigación. También se han sintetizado y evaluado derivados de this compound para su actividad contra las enzimas acetil-coenzima A carboxilasa .

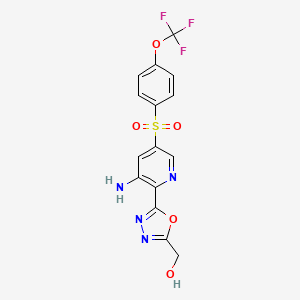

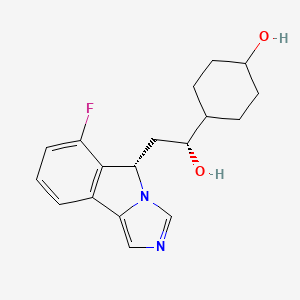

Comparación Con Compuestos Similares

ND-646 es único en su alta potencia y selectividad para las enzimas acetil-coenzima A carboxilasa. Los compuestos similares incluyen:

Olumacostat Glasaretil: Un inhibidor de molécula pequeña utilizado en el tratamiento del acné vulgar.

This compound destaca por su fuerte actividad inhibitoria y sus posibles aplicaciones terapéuticas en enfermedades metabólicas y cáncer .

Propiedades

IUPAC Name |

2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O7S/c1-16-21-24(33)32(28(2,3)26(29)34)27(35)31(25(21)40-22(16)23-30-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H2,29,34)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRWXLIYNCKHRZ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)N)C5=NC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@@H](C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)N)C5=NC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

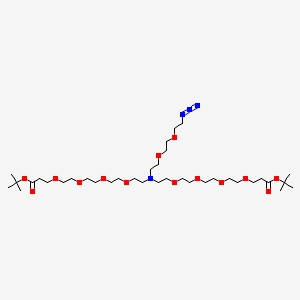

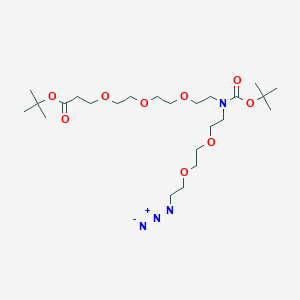

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

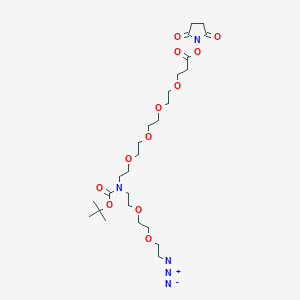

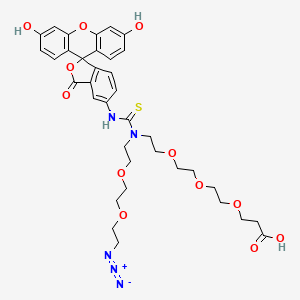

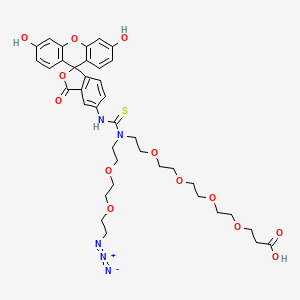

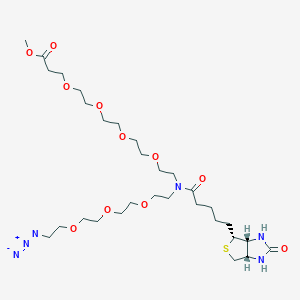

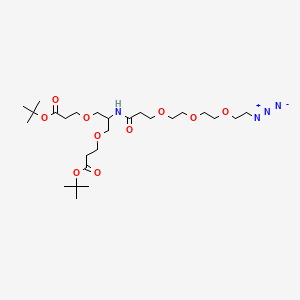

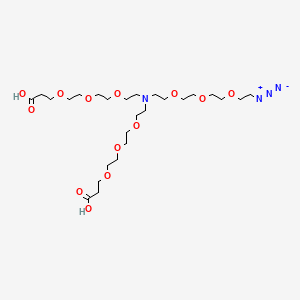

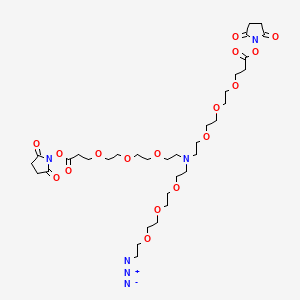

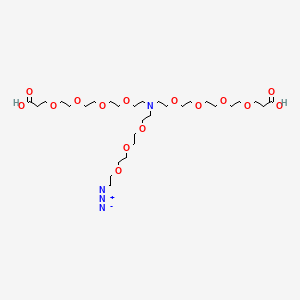

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.